5-(2'-Hydroxybenzylidene)-2-thiohydantoin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O2S |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
(5E)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H8N2O2S/c13-8-4-2-1-3-6(8)5-7-9(14)12-10(15)11-7/h1-5,13H,(H2,11,12,14,15)/b7-5+ |
InChI Key |
DAJICUYKPNPGQQ-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)N2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)N2)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 2 Hydroxybenzylidene 2 Thiohydantoin and Its Derivatives
Established Synthetic Pathways to 2-Thiohydantoins
The 2-thiohydantoin (B1682308) scaffold is a crucial heterocyclic motif in medicinal chemistry and drug discovery. nih.gov Consequently, numerous synthetic methods have been developed for its preparation.
One of the most fundamental and direct methods for synthesizing 5-substituted-2-thiohydantoins involves the reaction of α-amino acids with thiourea (B124793) or its derivatives. jchemrev.comijrpr.com A simple and cost-effective approach involves heating a mixture of an α-amino acid and thiourea, which directly condenses to form the 2-thiohydantoin ring. nih.govresearchgate.net This solvent-free method offers advantages in terms of simple work-up and scalability. nih.gov
The proposed mechanism for this reaction begins with a nucleophilic attack by one of the amino groups of thiourea on the carboxylic acid group of the α-amino acid, forming an amide bond with the elimination of a water molecule. nih.gov This is followed by an intramolecular cyclization, where the α-amino group of the amino acid attacks the thiocarbonyl carbon, leading to the evolution of an ammonia (B1221849) molecule and the formation of the 2-thiohydantoin ring. nih.gov A key advantage of this method is that the stereochemistry at the α-carbon of the amino acid is typically retained during the cyclization. nih.gov
Other established variations include reacting α-amino acid derivatives with thiocyanates or isothiocyanates. jchemrev.comacs.org For instance, acyl α-amino acids can react with thiocyanate (B1210189) in acetic anhydride (B1165640) to yield 2-thiohydantoins. jchemrev.comacs.org
Table 1: Examples of 2-Thiohydantoin Synthesis from α-Amino Acids and Thiourea nih.gov
| α-Amino Acid | Reaction Conditions | Yield |
| L-Isoleucine | Oil-bath heating | 96% |
| L-Valine | Oil-bath heating | 91% |
| L-Alanine | Oil-bath heating | 88% |
| L-Phenylalanine | Oil-bath heating | 85% |
Data sourced from a study on direct condensation reactions. nih.gov
The most common reaction for creating 5-arylidene derivatives, such as 5-(2'-Hydroxybenzylidene)-2-thiohydantoin, is the Knoevenagel condensation. jchemrev.comnih.gov This reaction involves the condensation of a pre-formed 2-thiohydantoin ring with an aldehyde or ketone. wikipedia.org The C-5 position of the 2-thiohydantoin ring contains an active methylene (B1212753) group, making its protons acidic and easily removed by a weak base. wikipedia.org
The reaction is typically catalyzed by a mild base, such as a weak amine like piperidine (B6355638) or an inorganic base. wikipedia.orgresearchgate.net The base facilitates the deprotonation of the C-5 position, forming an enolate ion. This ion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The subsequent elimination of a water molecule (dehydration) yields the α,β-unsaturated product, the 5-arylidene-2-thiohydantoin. wikipedia.org These condensation reactions are fundamental for introducing diverse substituents at the 5-position of the thiohydantoin ring. nih.gov
To improve efficiency, one-pot synthetic strategies have been developed. These methods combine multiple reaction steps without isolating intermediates, saving time and resources. For example, a one-pot, three-component procedure can involve the reaction of an α-amino acid ester with an aldehyde, followed by reduction of the resulting imine. jchemrev.comjchemrev.com The subsequent addition of an isothiocyanate to the reaction mixture leads to the formation of the 2-thiohydantoin derivative. jchemrev.comjchemrev.com
More advanced one-pot methods have been developed for solid-phase synthesis, allowing for high-throughput production of N3-substituted 5-arylidene-2-thiohydantoin libraries. nih.govnih.govresearchgate.net These methods often involve a tandem ring-closure and ring-opening pathway to generate multiple products from a single synthetic sequence. nih.govnih.gov
Specific Synthesis of this compound
The synthesis of the title compound, this compound, is a direct application of the Knoevenagel condensation.
To synthesize this compound, 2-thiohydantoin is reacted with 2-hydroxybenzaldehyde. nist.gov This reaction is a classic Knoevenagel condensation. wikipedia.org The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, in the presence of a base. jchemrev.comresearchgate.net The base, often an amine like ethanolamine (B43304) or piperidine, catalyzes the reaction by deprotonating the C-5 position of the 2-thiohydantoin. jchemrev.comwikipedia.org
The resulting nucleophilic carbanion attacks the electrophilic carbonyl carbon of 2-hydroxybenzaldehyde. A subsequent dehydration step yields the final product, this compound, as a stable α,β-unsaturated system. wikipedia.org The synthesis of related Schiff bases from 2-hydroxybenzaldehyde and various amines is also a well-established reaction, demonstrating the reactivity of the aldehyde group in this starting material. nih.gov
Table 2: General Conditions for Knoevenagel Condensation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type |
| 2-Thiohydantoin | Aromatic Aldehyde | Weak Base (e.g., Piperidine, Ethanolamine) | Ethanol, Acetic Acid | 5-Arylidene-2-thiohydantoin |
| 2-Thiohydantoin | Ketone | Weak Base | Toluene | 5-Alkylidene-2-thiohydantoin |
Derivatization Strategies for the Thiohydantoin Scaffold
The 2-thiohydantoin core offers multiple sites for chemical modification, allowing for the creation of a vast library of derivatives. Substitution at the N-1, N-3, and C-5 positions significantly influences the molecule's properties. jchemrev.com
N-1 and N-3 Alkylation/Arylation: The nitrogen atoms at positions 1 and 3 can be substituted using various alkylating or arylating agents. For example, the N-1 position can be acylated, though this group can be cleaved under acidic or basic conditions. jchemrev.com
C-5 Substitution: As discussed, the C-5 position is readily functionalized via Knoevenagel condensation with a wide array of aldehydes and ketones, leading to diverse 5-arylidene and 5-alkylidene derivatives. jchemrev.comnih.gov
S-Alkylation: The sulfur atom at the C-2 position can be selectively alkylated, for instance, by treatment with methyl iodide in the presence of a base like potassium carbonate. jchemrev.comjchemrev.com This modification creates S-alkylated 2-thiohydantoin derivatives, which can serve as intermediates for further reactions. For example, these S-methylated compounds can react with hydrazine (B178648) to form 2-hydrazono-4-imidazolidinones. researchgate.net Glycosylation at the sulfur atom has also been reported to create novel S-glucosylated thiohydantoins. researchgate.net
These derivatization strategies are crucial for exploring the structure-activity relationships of thiohydantoin-based compounds in various applications.
N-Alkylation and S-Alkylation of Thiohydantoin Rings
Alkylation of the thiohydantoin ring can occur at the nitrogen atoms (N-alkylation) or the sulfur atom (S-alkylation), with the regioselectivity often directed by the choice of reagents and reaction conditions.
S-Alkylation: The sulfur atom at the C2 position is a soft nucleophile and can be selectively alkylated under specific conditions. jchemrev.comjchemrev.com Treatment of 5-arylidene-2-thiohydantoins with alkyl halides, such as methyl iodide or phenacyl bromide, in the presence of a weak base like potassium carbonate, typically leads to the formation of S-alkylated products. jchemrev.comjchemrev.comresearchgate.net For instance, the reaction of 5-arylidene-2-thiohydantoins with monohalogenated compounds like ethyl iodide or methyl bromoacetate (B1195939) under the influence of alkali metal alkoxides yields the corresponding S-mercapto derivatives. researchgate.net This regioselectivity is also observed in the reaction of 4,5-diphenylimidazole-2-thione with halogeno-alkanols in the presence of sodium ethoxide, which affords the S-hydroxyalkylated analogues. nih.gov
N-Alkylation: Alkylation at the nitrogen atoms is also a common strategy. The N3-position is generally more acidic and nucleophilic than the N1-position, allowing for selective alkylation. semanticscholar.org Using bases such as potassium hydroxide (B78521) can facilitate selective alkylation at the N3-position. semanticscholar.org For more comprehensive substitution, successive N3- and N1-alkylation can be performed. researchgate.net The Mannich reaction, using formaldehyde (B43269) and a secondary amine like morpholine, is another method to introduce substituents at the nitrogen positions. researchgate.net In some synthetic strategies, it is advantageous to perform N3-alkylation before functionalizing the C5 position to avoid potential interference from the N3-proton. lookchem.com It's also possible to achieve bis-alkylation at both nitrogen and sulfur atoms, for example, through bis-glycosylation reactions under alkaline conditions. researchgate.net
Table 1: Selected Alkylation Reactions of Thiohydantoin Derivatives
| Starting Material | Reagent(s) | Position(s) Alkylated | Product Type | Reference(s) |
|---|---|---|---|---|
| 5-Arylmethylene-2-thiohydantoin | Methyl iodide, K₂CO₃ | S (C2) | S-Alkyl-2-thiohydantoin | jchemrev.comjchemrev.com |
| 5-Benzylidene-2-thiohydantoin | Formaldehyde, Morpholine | N (Mannich) | N-Mannich product | researchgate.net |
| Hydantoin (B18101) | Alkylating agents, KOH | N3 | N3-alkyl-hydantoin | semanticscholar.org |
| 4,5-Diphenylimidazole-2-thione | Halogeno-alkanols, NaOEt | S (C2) | S-Hydroxyalkyl-imidazole | nih.gov |
Acetylation and Hydrazinolysis of Thiohydantoin Derivatives
Acetylation and hydrazinolysis are key transformations for modifying the thiohydantoin scaffold, leading to a variety of functionalized derivatives.
Acetylation: The nitrogen atoms of the thiohydantoin ring can be acylated, typically using acetic anhydride. researchgate.net For example, 3-amino-2-thiohydantoin derivatives react with acetic anhydride to yield mono- or diacetylated products. researchgate.net The acetylation of 5-benzyl-2-thiohydantoin (B1623198) at the N1 position has also been reported, yielding 1-acetyl-5-benzyl-2-thiohydantoin. cornell.edu In some cases, acetylation can lead to more complex bicyclic structures. For instance, reaction with acetic anhydride can yield a bicyclic acetyl imidazo[2,1-b]imidazoline-3,5-dione, which can subsequently be cleaved. researchgate.net
Hydrazinolysis: Hydrazinolysis, the reaction with hydrazine hydrate (B1144303), is a crucial method for introducing a hydrazono group or cleaving parts of the molecule. The reaction of S-methylated 5-arylidene-2-thiohydantoins with hydrazine hydrate results in the formation of 5-arylidene-2-hydrazono-4-imidazolidinones. researchgate.net This reaction displaces the S-methyl group with a hydrazinyl moiety. Hydrazinolysis can also be used to cleave certain derivatives; for example, treatment of 3-arylazo-substituted thiohydantoins with hydrazine hydrate can regenerate the corresponding salicylaldehydes. researchgate.net
Table 2: Examples of Acetylation and Hydrazinolysis Reactions
| Starting Material | Reagent(s) | Reaction Type | Product Description | Reference(s) |
|---|---|---|---|---|
| 3-Amino-2-thiohydantoin derivatives | Acetic Anhydride | Acetylation | Mono- or diacetyl derivatives | researchgate.net |
| 5-Benzyl-2-thiohydantoin | Acetic Anhydride | Acetylation | 1-Acetyl-5-benzyl-2-thiohydantoin | cornell.edu |
| 5-Arylidene-2-methylmercaptohydantoins | Hydrazine Hydrate | Hydrazinolysis | 5-Arylidene-2-hydrazono-4-imidazolidinones | researchgate.net |
Introduction of Various Substituents at N1, N3, and C5 Positions
The functionalization of the thiohydantoin ring at the N1, N3, and C5 positions is fundamental to creating a diverse library of derivatives.
C5 Position: The C5 position is a nucleophilic center and the most frequently modified position, primarily through Knoevenagel condensation with various aldehydes and ketones. jchemrev.comjchemrev.com This reaction involves the condensation of the active methylene group at C5 of the 2-thiohydantoin ring with the carbonyl group of an aldehyde, such as 2-hydroxybenzaldehyde, to form the 5-arylidene bond. jchemrev.comsioc-journal.cn
N1 and N3 Positions: Substituents are introduced at the N1 and N3 positions to modulate the chemical and biological properties of the molecule. A one-pot, solid-phase synthesis method has been developed for generating N3-substituted 5-arylidene-2-thiohydantoin amides and acids. nih.govresearchgate.netnih.gov This method involves the reaction of a resin-bound amino acid with thiophosgene, followed by condensation with an arylaldehyde. nih.gov The synthesis of 1,3-disubstituted-2-thiohydantoins has also been achieved, allowing for variation at both nitrogen atoms simultaneously. nih.gov Furthermore, specific substitution at the N1 position, such as the introduction of a methyl group, has been accomplished to create compounds like 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins. nih.gov The introduction of substituents can also be achieved by starting with N-substituted thioureas in reaction with other precursors, such as aurones, in the presence of a base. chemicaljournal.in
Table 3: Methods for Introducing Substituents at N1, N3, and C5
| Position | Method | Reagents/Precursors | Product Type | Reference(s) |
|---|---|---|---|---|
| C5 | Knoevenagel Condensation | 2-Thiohydantoin, Aldehydes/Ketones | 5-Arylidene-2-thiohydantoin | jchemrev.comjchemrev.comsioc-journal.cn |
| N3 | Solid-Phase Synthesis | Resin-bound amino acid, Thiophosgene, Arylaldehyde | N3-Substituted 5-arylidene-2-thiohydantoin | nih.govresearchgate.net |
| N1, N3 | Cyclization | N-Substituted thiourea, Aurones, KOH | 1,3-Disubstituted-2-thiohydantoin | nih.govchemicaljournal.in |
Structure Activity Relationship Sar and Molecular Design
Influence of Substituent Nature and Position on Biological Activity
The type and placement of chemical groups on the 5-(2'-Hydroxybenzylidene)-2-thiohydantoin framework are paramount in determining its biological effects.
The 5-arylidene moiety is a common and significant feature in biologically active thiohydantoin derivatives. researchgate.net The benzylidene group, in particular, and its substitution pattern play a crucial role. The transformation of the benzylidene double bond to a single bond has been shown to lead to a near-complete loss of growth inhibition in cancer cell lines, highlighting the importance of this structural feature for certain biological activities. acs.org
Modifications at the nitrogen atoms (N1 and N3) and the C5 carbon of the thiohydantoin ring are key strategies for tuning biological activity.
N1-Position : Substitution at the N1 position can significantly impact the molecule's properties. For example, in the development of androgen receptor antagonists, a specific aryl moiety at N1 is a common feature of highly potent compounds like enzalutamide. researchgate.netresearchgate.net
N3-Position : The N3 position is a frequent site for derivatization. One-pot synthesis methods have been developed specifically for creating N3-substituted 5-arylidene-2-thiohydantoin amides and acids. nih.gov Alkylation or glycosylation at the N3 position has been explored to generate novel derivatives, with the specific site of modification confirmed through advanced NMR techniques. researchgate.net
C5-Position : The C5 position is critical, often bearing the arylidene group that is essential for activity. researchgate.net Altering the substituent at C5 can have dramatic effects. For instance, replacing the dimethyl group at C5 in some thiohydantoin series with cyclobutyl or cyclopentyl units resulted in analogues with comparable or even slightly improved activity against castration-resistant prostate cancer cells. nih.govscispace.com
The following table summarizes the impact of substitutions at the C5 position on the antiandrogen activity of certain thiohydantoin analogues.
| Compound Analogue | C5-Substituent | Relative Activity | Reference |
| Analogue 1 | Dimethyl | Standard | nih.gov |
| Analogue 2 | Cyclobutyl | Comparable to standard | nih.gov |
| Analogue 3 | Cyclopentyl | Comparable to standard | nih.gov |
| Analogue 4 | Cyclohexyl | Slightly less active | nih.gov |
The electronic properties of substituents on the aryl ring significantly influence the biological response. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution across the molecule, affecting its reactivity and ability to interact with biological targets. studypug.comlibretexts.org
Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) pull electron density away from the aromatic ring. studypug.com The presence of a strong electron-withdrawing CF3 group is a feature in some non-steroidal selective androgen receptor modulators (SARMs). researchgate.net EWGs can increase the electrophilicity of a molecule, potentially making it more susceptible to certain interactions or stabilizing negative charges in a binding pocket. studypug.com In the context of aryl halides, EWGs have been shown to increase their reactivity towards nucleophilic substitution. quora.com
Electron-Donating Groups (EDGs) : Groups such as hydroxyl (-OH), amine (-NH2), and alkyl groups push electron density into the aromatic ring, making it more electron-rich. studypug.com This can enhance the nucleophilicity of the molecule and stabilize adjacent positive charges, which can be crucial for interactions with specific residues in a protein's active site. libretexts.org
The interplay of these electronic effects is complex. For example, halogens are electronegative and thus inductively electron-withdrawing, but they can also donate a lone pair of electrons through resonance. libretexts.org The net effect on biological activity depends on the specific group, its position, and the nature of the target protein.
Conformational Analysis and Stereochemistry in Biological Activity
The three-dimensional arrangement of atoms (conformation) and the spatial orientation of substituents (stereochemistry) are critical determinants of a molecule's biological activity. For a molecule like this compound to be active, it must adopt a specific conformation to fit into the binding site of its target protein.
Conformational analysis of 5-arylidene-2-thiohydantoins has been studied using two-dimensional NMR methods. researchgate.net The geometry of the molecule, including the planarity of the imidazolone (B8795221) rings and the dihedral angles between different parts of the structure, has been confirmed by techniques like X-ray diffraction. mdpi.com These studies reveal how the molecule is shaped and how different substituents might alter that shape.
Stereochemistry is also vital. Many biological targets are chiral, meaning they differentiate between enantiomers (mirror-image isomers) of a drug molecule. For related hydantoin (B18101) derivatives, it has been shown that different enantiomers can have vastly different affinities for their target receptor. nih.gov For example, in a series of 5-HT7 receptor modulators, the configuration at both stereogenic centers was crucial, and molecular modeling identified key interactions responsible for the observed differences in affinity between enantiomers. nih.gov The introduction of conformationally rigid lipophilic groups is a known strategy in medicinal chemistry to enhance biological activity, partly by locking the molecule into a more favorable conformation for binding. mdpi.com
Design Principles for Novel Thiohydantoin Analogues with Enhanced Bioactivity
The design of new, more effective thiohydantoin analogues is guided by the SAR principles discussed above. The goal is to create molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.net
Key design strategies include:
Scaffold Hopping and Bioisosteric Replacement : Replacing the thiohydantoin core or its key substituents with other chemical groups that have similar physical or chemical properties (bioisosteres) can lead to improved compounds. researchgate.net For example, replacing the rigid thiohydantoin pharmacophore with a more flexible imidazolidin-2-one structure has been explored. researchgate.net
Structure-Based Design : Utilizing molecular docking and the crystal structures of target proteins allows for the rational design of ligands that fit precisely into the binding site. researchgate.netresearchgate.netnih.gov This approach helps in predicting how modifications will affect binding affinity and can guide the synthesis of the most promising candidates.
High-Throughput Synthesis : The development of efficient, one-pot, and solid-phase synthesis methods enables the rapid creation of large libraries of diverse thiohydantoin derivatives. nih.gov These libraries can then be screened for activity against various biological targets, accelerating the discovery of new lead compounds. researchgate.net
Introduction of Specific Moieties : Based on SAR data, specific functional groups are introduced to enhance activity. For example, adding cycloalkyl groups at the C5 position or specific aryl groups at the N1 position has proven effective in developing potent androgen receptor antagonists. nih.govscispace.com
These principles have successfully led to the discovery of clinical candidates for treating diseases like castration-resistant prostate cancer, demonstrating the power of rational molecular design based on a deep understanding of SAR. nih.govnih.gov
Computational and in Silico Studies in Thiohydantoin Research
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 5-(2'-Hydroxybenzylidene)-2-thiohydantoin, to the binding site of a target protein.
Molecular docking studies have been instrumental in predicting the binding affinities of thiohydantoin derivatives against a range of protein targets. The binding affinity is often expressed as a negative value in kcal/mol, where a more negative value indicates a more favorable and stable interaction.
For instance, a close derivative, 5-benzylidene-2-thiohydantoin (5B2T), has shown significant interaction with pro-inflammatory proteins, exhibiting binding energies of -7.1 kcal/mol and -6.1 kcal/mol with Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), respectively. nih.gov Another study on (E)-3-Ethyl-5-(4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one, also a related structure, reported binding affinities of -8.5 kcal/mol against isocitrate dehydrogenase (IDH1), and -7.8 kcal/mol against both the LasR-OC12 HSL complex and β-ketoacyl-acyl carrier protein synthase. researchgate.netajchem-a.com
Furthermore, docking studies on different thiohydantoin derivatives have revealed potent affinities for other key proteins. For example, certain 1,3-disubstituted-2-thiohydantoin analogues showed strong binding to Cyclooxygenase-2 (COX-2) with affinities reaching -11.17 kcal/mol. mdpi.com In the context of cancer-related targets, a derivative of 2-thiohydantoin (B1682308) demonstrated notable affinity for AKT1 and CDK2, with binding energies of -10.4 kcal/mol and -9.6 kcal/mol, respectively. nih.gov These results underscore the potential of the thiohydantoin scaffold to form stable complexes with various biologically important proteins.
| Thiohydantoin Derivative | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| 5-benzylidene-2-thiohydantoin | TNF-α | 1TNF | -7.1 | nih.gov |
| 5-benzylidene-2-thiohydantoin | IL-6 | 1IL6 | -6.1 | nih.gov |
| (E)-3-Ethyl-5-(4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one | IDH1 | 4UMX | -8.5 | researchgate.net |
| (E)-3-Ethyl-5-(4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one | LasR-OC12 HSL complex | 3IX3 | -7.8 | researchgate.net |
| (E)-3-Ethyl-5-(4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one | β-ketoacyl-acyl carrier protein synthase | 1FJ4 | -7.8 | researchgate.net |
| 1,3-disubstituted-2-thiohydantoin (analogue 5) | COX-2 | 3LN1 | -9.96 | mdpi.com |
| 1,3-disubstituted-2-thiohydantoin (analogue 7) | COX-2 | 3LN1 | -11.17 | mdpi.com |
| N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide | AKT1 | - | -10.4 | nih.gov |
| N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide | CDK2 | - | -9.6 | nih.gov |
Beyond predicting binding energy, molecular docking elucidates the specific interactions between the ligand and the amino acid residues within the protein's binding pocket. These interactions, which include hydrogen bonds, van der Waals forces, and hydrophobic interactions, are critical for the stability of the ligand-protein complex.
Studies on a thiohydantoin derivative, (E)-3-Ethyl-5-(4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one, have identified key interactions with several targets. researchgate.net When docked with IDH1 (PDB: 4UMX), it formed hydrogen bonds with Ser287 and pi-pi stacking with Tyr285. researchgate.net In the binding pocket of β-ketoacyl-acyl carrier protein synthase (PDB: 1FJ4), the same compound showed hydrogen bonding with Gly205 and Gly305. researchgate.net For the LasR-OC12 HSL complex (PDB: 3IX3), interactions included carbon-hydrogen bonds with Trp88 and Ser129. researchgate.net
In the case of COX-2, a disubstituted thiohydantoin derivative was found to bind to the active site via hydrophilic interactions with Ser516 and Val509 residues. mdpi.com Another related compound also interacted with Arg106, suggesting that substitutions on the thiohydantoin ring can influence binding modes. mdpi.com These detailed interaction maps are vital for structure-activity relationship (SAR) studies, guiding the modification of the compound to enhance its potency and selectivity.
| Protein Target | PDB ID | Thiohydantoin Derivative | Key Amino Acid Interactions | Reference |
|---|---|---|---|---|
| IDH1 | 4UMX | (E)-3-Ethyl-5-(4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one | H-bond: Ser287; van der Waals: Trp124, Met291, Gly286; Alkyl: Val281, Leu120, Arg119; Pi-Pi: Tyr285 | researchgate.net |
| LasR-OC12 HSL complex | 3IX3 | (E)-3-Ethyl-5-(4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one | Carbon H-bond: Trp88, Ser129; Alkyl: Ala127, Val76, Leu36, Ala105, Leu110 | researchgate.net |
| β-ketoacyl-acyl carrier protein synthase | 1FJ4 | (E)-3-Ethyl-5-(4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one | H-bond: Gly205, Gly305; van der Waals: Thr203, Thr300, Phe390; Alkyl: Pro303, Val304, Ala602 | researchgate.net |
| COX-2 | 3LN1 | 1,3-disubstituted-2-thiohydantoin (analogue 5) | Hydrophilic interactions with Ser516 and Val509 | mdpi.com |
| COX-2 | 3LN1 | 1,3-disubstituted-2-thiohydantoin (analogue 7) | Hydrophilic interactions with Ser516, Val509, and Arg106 | mdpi.com |
Computational studies have explored the interaction of this compound and its analogues with a variety of protein targets implicated in different diseases.
IDH1 (Isocitrate Dehydrogenase 1): Mutant forms of this enzyme are associated with various cancers. nih.gov 5-substituted arylidene-2-thiohydantoin derivatives are considered potential inhibitors of mutant IDH1. ajchem-a.comnih.gov Docking studies confirmed that derivatives like (E)-3-Ethyl-5-(4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one can bind effectively to the IDH1 binding site. researchgate.netajchem-a.com
LasR-OC12 HSL complex and β-ketoacyl-acyl carrier protein synthase: These proteins are crucial for bacterial quorum sensing and fatty acid synthesis, respectively, making them targets for novel antibacterial agents. researchgate.net Thiohydantoin derivatives have shown promise in docking studies against these bacterial proteins. researchgate.netajchem-a.com
COX-2 (Cyclooxygenase-2): This enzyme is a key mediator of inflammation and pain. mdpi.comd-nb.info Certain thiohydantoin derivatives have been identified as potent inhibitors of COX-2, with molecular docking revealing strong binding affinities and specific interactions within the enzyme's active site. mdpi.com
TNF-α (Tumor Necrosis Factor-alpha) and IL-6 (Interleukin-6): These are pro-inflammatory cytokines involved in various inflammatory diseases. nih.govbioinformation.net The derivative 5-benzylidene-2-thiohydantoin has demonstrated notable binding energies with both TNF-α and IL-6 in docking simulations, suggesting potential anti-inflammatory activity. nih.gov
α-amylase and α-glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a key strategy for managing type 2 diabetes. nih.govnih.gov While direct docking data for the title compound is scarce, various heterocyclic compounds, including related structures, are actively studied as inhibitors for these enzymes. nih.govnih.govrsc.org
AKT1 (Protein Kinase B) and CDK2 (Cyclin-Dependent Kinase 2): These kinases are central to cell signaling pathways that regulate cell proliferation, survival, and cycle progression, and are often dysregulated in cancer. nih.govnih.gov Molecular docking and dynamics studies of a thiohydantoin derivative showed a strong interaction with both AKT1 and CDK2, highlighting their potential as anticancer agents. nih.gov
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations predict the movement of every atom in the system over time, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding.
MD simulations are crucial for validating the results of molecular docking. By simulating the behavior of the docked complex in a dynamic, solvated environment, researchers can assess the stability of the predicted binding pose. A stable complex will maintain its key interactions throughout the simulation.
For example, MD simulations were used to study the interaction of a 2-thiohydantoin derivative with the proteins AKT1 and CDK2. nih.gov These simulations revealed a worthy and stable interaction between the compound and the target proteins, reinforcing the findings from the initial docking studies. nih.gov Such analyses confirm that the compound can remain securely in the binding pocket, which is a prerequisite for sustained biological activity.
To gain a deeper understanding of the system's dynamics, advanced analyses like the Dynamic Cross-Correlation Matrix (DCCM) and Free Energy Landscape (FEL) can be performed on the MD simulation trajectory.
DCCM analysis reveals the correlated motions between different parts of the protein. It can show how the binding of a ligand in one region might affect the movement and function of a distant region of the protein.
FEL analysis maps the conformational states of the protein or the protein-ligand complex based on their free energy. This can help identify the most stable and functionally relevant conformations, as well as the energy barriers between different states.
While these specific analyses have not been detailed in the available literature for this compound itself, they represent a powerful extension of MD simulations that are increasingly applied in drug discovery to understand the allosteric effects and conformational dynamics that govern protein function and ligand binding.
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of computational chemistry, offering a deep understanding of the electronic structure and behavior of molecules. These methods are used to predict a wide range of properties from molecular geometry to reactivity.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties and to understand the reactivity of compounds. DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties, such as the distribution of electron density.
For thiohydantoin derivatives, DFT studies are instrumental in understanding their structure-activity relationships. For instance, in studies of related compounds, DFT has been used to analyze the molecular geometry and electronic properties, which are crucial for their biological activity. The method can elucidate the effects of different substituents on the thiohydantoin ring, providing insights into how structural modifications can influence the molecule's function.
The reactivity of a molecule can be explored through DFT by calculating parameters such as the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic sites. For example, in a study on a similar Schiff base, (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide, DFT calculations were used to create an MEP map, identifying the regions most likely to be involved in intermolecular interactions. Such analyses are critical for understanding how a molecule like this compound might interact with biological targets.
The antioxidant potential of a compound is a key area of investigation, particularly for molecules with phenolic hydroxyl groups like this compound. Computational methods are frequently used to predict this activity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be a better antioxidant. For example, a study on a related compound, (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide, calculated the HOMO and LUMO energies to assess its reactivity.
Bond Dissociation Enthalpy (BDE) is another critical parameter for evaluating antioxidant potential, especially for compounds that act as radical scavengers via a hydrogen atom transfer (HAT) mechanism. The BDE of a phenolic O-H bond represents the energy required to break that bond homolytically. A lower BDE value indicates that the hydrogen atom can be more easily donated to a free radical, signifying greater antioxidant activity. Theoretical calculations of BDEs for phenolic compounds have been shown to correlate well with their experimentally determined antioxidant activities.
Below is a table with representative data from a DFT study on a structurally similar compound, demonstrating the types of values obtained in such analyses.
| Computational Parameter | Description | Representative Value (for a related compound) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.51 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.70 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 3.81 eV |
| O-H BDE | Bond Dissociation Enthalpy of the phenolic O-H bond | ~80-90 kcal/mol |
| Note: The values presented are illustrative and based on studies of structurally related phenolic compounds. Specific calculations for this compound would be required for precise data. |
Computational Predictions for Drug-Likeness and Pharmacokinetic Properties (ADMET)
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. This includes assessing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico tools are widely used for the early prediction of these properties, helping to identify promising candidates and flag potential issues.
Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five. These rules are based on the physicochemical properties of known orally active drugs and provide a quick assessment of whether a compound is likely to have good oral bioavailability. The parameters typically considered are molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
ADMET prediction software can provide more detailed information. For example, it can predict a compound's intestinal absorption, ability to cross the blood-brain barrier, potential to be metabolized by cytochrome P450 enzymes, and various toxicity endpoints. For thiohydantoin derivatives, these predictions are crucial for guiding further development. A study on a related compound, (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide, utilized SwissADME to predict its pharmacokinetic properties and drug-likeness.
The following table shows a typical output from an in silico ADMET prediction for a small molecule, illustrating the types of parameters evaluated for a compound like this compound.
| ADMET Parameter | Description | Predicted Value (Illustrative) |
| Molecular Weight | Mass of the molecule (Da) | < 500 |
| logP | Octanol-water partition coefficient (lipophilicity) | < 5 |
| Hydrogen Bond Donors | Number of O-H and N-H bonds | < 5 |
| Hydrogen Bond Acceptors | Number of N and O atoms | < 10 |
| Human Intestinal Absorption | Percentage of absorption from the gut | High |
| Blood-Brain Barrier (BBB) Permeation | Ability to cross the BBB | No |
| CYP450 Inhibition | Inhibition of key metabolic enzymes (e.g., CYP2D6) | Non-inhibitor |
| Toxicity Class | Predicted oral toxicity | Class 4 (Harmful if swallowed) |
| Note: These predicted values are illustrative for a small drug-like molecule and are based on general ADMET screening principles. Specific predictions for this compound would require dedicated software analysis. |
Advanced Research Methodologies and Characterization
Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation
The precise molecular structure of 5-(2'-Hydroxybenzylidene)-2-thiohydantoin (C₁₀H₈N₂O₂S) is determined through a combination of spectroscopic and spectrometric methods. nist.gov Each technique provides unique information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR: ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework.
¹H NMR: In ¹H NMR spectroscopy, the chemical shifts (δ) of protons in this compound are influenced by their local electronic environment. The spectrum would be expected to show distinct signals for the aromatic protons on the benzylidene ring, the vinyl proton, the N-H protons of the thiohydantoin ring, and the phenolic -OH proton. The aromatic protons typically appear as multiplets in the downfield region (around 6.8-7.5 ppm). The vinyl proton (=CH-) would likely be a singlet, and the two N-H protons of the thiohydantoin ring would also present as singlets, with their chemical shifts potentially varying based on solvent and concentration. The phenolic hydroxyl proton (-OH) signal is also expected. The exact chemical shifts can be influenced by factors such as the solvent used and solution pH. nih.gov
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the thiocarbonyl (C=S) and carbonyl (C=O) groups of the thiohydantoin ring, which are typically found significantly downfield (e.g., >160 ppm). nih.govresearchgate.net Carbons of the aromatic ring and the exocyclic double bond (C=CH) would also have characteristic chemical shifts. chemicalbook.com Analysis of related thiohydantoin structures helps in assigning these signals. nih.govresearchgate.net
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
|---|---|---|
| Aromatic C-H | ~ 6.8 - 7.5 | Signals from the four protons on the hydroxybenzylidene ring. |
| Vinyl C-H | Variable | Signal from the exocyclic methine proton. |
| Thiohydantoin N-H | Variable | Two distinct signals for N1-H and N3-H are possible. |
| Phenolic O-H | Variable | Chemical shift is dependent on solvent and hydrogen bonding. |
| Carbonyl (C=O) | > 165 | Characteristic downfield shift for the C4-carbonyl carbon. |
| Thiocarbonyl (C=S) | > 180 | Characteristic downfield shift for the C2-thiocarbonyl carbon. |
| Aromatic/Vinyl Carbons | ~ 115 - 160 | Multiple signals corresponding to the carbons of the phenyl ring and the C=C double bond. |
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows characteristic absorption bands corresponding to its various functional groups. Data from the National Institute of Standards and Technology (NIST) provides a reference spectrum for this compound. nist.gov Key vibrational frequencies confirm the presence of hydroxyl, amine, carbonyl, and thiocarbonyl groups. nist.govresearchgate.netthermofisher.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Phenol) | Stretching | ~ 3300 - 3400 (Broad) |
| N-H (Thiohydantoin) | Stretching | ~ 3100 - 3300 |
| C=O (Amide) | Stretching | ~ 1700 - 1750 |
| C=C (Aromatic/Vinyl) | Stretching | ~ 1500 - 1650 |
| C=S (Thioamide) | Stretching | ~ 1100 - 1250 |
In Vitro Biological Activity Assays
To evaluate the biological potential of this compound, various in vitro assays are employed. These tests measure the compound's effect on specific biological targets, such as cells or enzymes, in a controlled laboratory setting.
Cell-Based Assays (e.g., Murine Leukemia Cell Line RAW264.7 for anti-inflammatory activity)
The murine macrophage cell line RAW264.7 is a standard model for assessing the anti-inflammatory properties of chemical compounds. nih.govmdpi.com When these cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS), they produce pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β). nih.gov
To test a compound's activity, RAW264.7 cells are treated with LPS in the presence and absence of the test substance. mdpi.comresearchgate.net The concentration of inflammatory mediators in the cell culture medium is then quantified. A significant reduction in the levels of NO, TNF-α, or IL-6 in the presence of the compound indicates anti-inflammatory activity. nih.govmdpi.com While this assay is commonly used for thiohydantoin derivatives, specific data for this compound's activity in this model has not been detailed in the consulted literature. mdpi.comresearchgate.net
Enzyme Inhibition Assays
Enzyme inhibition assays are performed to determine if a compound can block the activity of a specific enzyme. The 5-benzylidene-2-thiohydantoin scaffold is known for its ability to inhibit various enzymes. nih.gov
A notable target for this class of compounds is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. rsc.orgnih.gov Inhibition of tyrosinase is a target for developing agents to treat hyperpigmentation disorders. nih.govencyclopedia.pub In a typical tyrosinase inhibition assay, the enzyme is incubated with its substrate (e.g., L-DOPA) and different concentrations of the inhibitor. The rate of product formation is measured spectrophotometrically, and the concentration of the inhibitor required to reduce enzyme activity by 50% (the IC₅₀ value) is calculated. researchgate.net For example, the closely related compound (Z)-5-(2,4-Dihydroxybenzylidene)-2-thiohydantoin is a potent tyrosinase inhibitor with an IC₅₀ value of 1.07 µM, significantly stronger than the well-known inhibitor kojic acid (IC₅₀ = 19.69 µM). rsc.org This suggests that the this compound core structure is a promising scaffold for tyrosinase inhibition.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound (IC₅₀, µM) |
|---|---|---|---|
| (Z)-5-(2,4-Dihydroxybenzylidene)-2-thiohydantoin | Mushroom Tyrosinase | 1.07 ± 2.30 | Kojic Acid (19.69 ± 4.90) rsc.org |
Radical Scavenging and Antioxidant Capacity Assays
Despite a thorough search for studies utilizing standard antioxidant capacity assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods, no specific experimental data detailing the radical scavenging activity or antioxidant capacity of this compound could be located. These assays are fundamental in determining a compound's ability to neutralize free radicals, a key indicator of potential antioxidant efficacy. However, publications providing specific metrics, such as IC50 values, for this particular compound are not available in the reviewed scientific literature.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of a substance against various microbial strains. thermofisher.comnih.gov This method provides quantitative data on the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. fwdamr-reflabcap.eu A comprehensive search was performed to find studies that have applied this method to assess the antimicrobial properties of this compound. However, no research articles or reports were found that presented MIC values for this compound against any bacterial or fungal species.
In Vivo Preclinical Models for Efficacy Studies (e.g., Rat Models for Hepatoprotection, Mice Models for Anti-inflammatory/Nociceptive Studies)
In vivo studies using animal models are crucial for evaluating the potential therapeutic efficacy and physiological effects of a chemical compound before any clinical consideration. Searches were conducted for preclinical studies involving this compound in established models, such as rat models for liver protection (hepatoprotection) or mice models for assessing anti-inflammatory and pain-reducing (nociceptive) effects. The investigation did not yield any published research detailing the use or results of this compound in such in vivo models. While studies exist for related thiohydantoin derivatives, specific data for the 2'-hydroxy substituted compound is not present in the available literature.
Therapeutic Research Perspectives and Future Directions
Identification of 5-(2'-Hydroxybenzylidene)-2-thiohydantoin and its Derivatives as Promising Bioactive Scaffolds
The thiohydantoin ring is a five-membered heterocyclic structure recognized as a crucial scaffold in medicinal chemistry. nih.gov Its derivatives are known to exhibit a wide array of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.gov Specifically, 5-arylidine-2-thiohydantoins, a class to which this compound belongs, have been identified as potent agents against Mycobacterium tuberculosis, with some derivatives showing over 90% inhibition of bacterial growth. jchemrev.com The structural versatility of the thiohydantoin core, which features two hydrogen bond donors, two hydrogen bond acceptors, and multiple sites for substitution, allows for the systematic design and synthesis of derivatives with tailored biological and pharmacological effects against numerous diseases. nih.gov This has led to the development of successful drugs like Enzalutamide, an anti-prostate cancer agent, which contains the 2-thiohydantoin (B1682308) ring in its structure. nih.gov The continued exploration of this scaffold underscores its potential in generating new and effective therapeutic compounds.
Table 1: Selected Bioactive Thiohydantoin Derivatives and Their Activities
| Derivative Class | Reported Biological Activity | Reference |
|---|---|---|
| 5-Arylidine-2-thiohydantoins | Antimycobacterial | jchemrev.com |
| General 2-Thiohydantoin Derivatives | Antibacterial, Antifungal, Antiviral, Anticancer | nih.gov |
| Enzalutamide (Thiohydantoin-containing drug) | Anti-prostate cancer | nih.gov |
Exploration of Multi-Targeted Thiohydantoin Derivatives for Complex Diseases
Modern drug discovery increasingly recognizes that complex, multifactorial diseases such as cancer and neurodegenerative disorders may be more effectively treated with drugs that act on multiple targets. nih.govresearchgate.net The thiohydantoin scaffold is well-suited for this multi-target approach. For instance, researchers have designed and synthesized thiohydantoin derivatives that function as dual inhibitors of topoisomerase-I and cyclooxygenase-2 (COX-2), demonstrating both anti-cancer and anti-inflammatory activities. nih.gov This strategy is particularly relevant for diseases where inflammation plays a key role, such as in certain cancers and autoimmune conditions like rheumatoid arthritis. nih.govnih.gov The challenge in designing these multi-target ligands lies in balancing the affinities for different biological targets and maintaining drug-like properties, a process where computational methods are proving invaluable. nih.gov
Table 2: Examples of Multi-Targeted Thiohydantoin Derivatives
| Derivative | Targets | Therapeutic Area | Reference |
|---|---|---|---|
| Pyrazole-Thiohydantoin Hybrids | Topoisomerase-I, Cyclooxygenase-2 (COX-2) | Cancer, Inflammation | nih.gov |
Development of Hybrid Compounds Integrating the Thiohydantoin Core with Other Pharmacologically Active Moieties
A promising strategy in drug development involves creating hybrid compounds that combine the thiohydantoin core with other known pharmacologically active fragments. This approach aims to produce synergistic effects or novel activities. Several successful examples of this strategy have been reported:
Pyrazole (B372694) Hybrids: A series of hybrid molecules containing both a thiohydantoin anti-cancer moiety and a pyrazole core with a selective COX-2 inhibiting group were synthesized. These compounds showed both anti-inflammatory and potent anti-cancer activities. nih.gov
Quinolone Hybrids: Hybrid compounds consisting of a 2-thiohydantoin core and a 2-quinolone derivative ring have been synthesized and investigated for their antimicrobial properties. nih.gov
Zingerone Hybrids: A series of zingerone-thiohydantoin hybrids were synthesized and tested for antimicrobial and in vitro anticancer activities, with one derivative showing significant cytotoxic activity against colon cancer cells. researchgate.net
Other Hybrids: Researchers have also created hybrids incorporating moieties like 7-chloroquinoline (B30040) and triphenylamine, demonstrating the broad applicability of this design strategy. jchemrev.comresearchgate.net
This molecular hybridization approach has proven effective in generating novel chemical entities with enhanced or dual biological functions. frontiersin.org
Investigating Novel Mechanisms of Action for Thiohydantoin Derivatives
Research into thiohydantoin derivatives has uncovered several distinct mechanisms of action. Beyond single-target inhibition, these compounds have been shown to engage in more complex biological interactions. For example, certain hybrid derivatives of 2-thiohydantoin and 2-quinolone have their antimicrobial effects significantly enhanced upon activation with blue light. nih.gov This effect is linked to the generation of singlet oxygen, a reactive species that can induce bacterial cell death. nih.gov In the realm of cancer therapeutics, computational studies have pointed to some thiohydantoin derivatives acting as potential antagonists of the tyrosine-protein kinase erbB-3 receptor, which is involved in cancer cell growth and proliferation. researchgate.net Furthermore, other derivatives have been found to inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are crucial mediators in the inflammatory process. nih.gov The discovery of these varied mechanisms continues to broaden the therapeutic potential of the thiohydantoin scaffold.
Application of Advanced Computational Approaches in Lead Optimization
The process of refining a promising initial compound (a "hit") into a viable drug candidate (a "lead") is a critical and resource-intensive phase of drug discovery. nih.govnih.gov Advanced computational methods are increasingly being used to streamline this lead optimization process for thiohydantoin derivatives. nih.gov Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations allow researchers to predict how a molecule will interact with its biological target. frontiersin.orgresearchgate.net
For instance, in silico screening has been used to evaluate designed thiohydantoin derivatives for their potential as antitumor agents. researchgate.net These computational studies predict various pharmacological properties, including drug-likeness, oral bioavailability, and potential toxicity (ADMET profile), before the compounds are even synthesized. frontiersin.orgresearchgate.net Docking studies can further analyze the binding affinity between the ligand and its target receptor, helping to identify the most promising candidates for further development. researchgate.net By combining cheminformatics clustering with machine learning models, researchers can efficiently prioritize compounds for synthesis and testing, significantly enriching the selection of non-toxic, active molecules. nih.gov
Strategic Modifications for Improved Biological Efficacy and Selectivity
Strategic chemical modification of the thiohydantoin scaffold is key to enhancing the biological efficacy and target selectivity of its derivatives. The thiohydantoin ring offers multiple positions (N-1, N-3, C-5, and the sulfur at C-2) that can be altered to fine-tune its pharmacological profile. nih.govjchemrev.com For example, creating hybrid molecules by linking the thiohydantoin core to a pyrazole moiety resulted in derivatives with high selectivity for the COX-2 isozyme over COX-1, which is a desirable trait for anti-inflammatory drugs. nih.gov Similarly, the addition of a carboxymethyl group at the N-3 position of the thiohydantoin ring has been explored as a strategy to modify the properties of hybrid compounds. nih.gov Common synthetic modifications include condensation with various aldehydes at the C-5 position and alkylation of the sulfur atom at the C-2 position, both of which generate diverse libraries of compounds for biological screening. jchemrev.com These structural alterations are crucial for developing new derivatives with improved potency and a wider spectrum of pharmacological activities. nih.gov
Q & A
Basic: What are the common synthetic routes for 5-(2'-Hydroxybenzylidene)-2-thiohydantoin?
The synthesis typically involves acid-catalyzed condensation of 2-thiohydantoin with 2-hydroxybenzaldehyde. Key methods include:
- AcOH/AcONa-mediated reaction : Refluxing 2-thiohydantoin with the aldehyde in acetic acid (AcOH) using sodium acetate (AcONa) as a catalyst .
- Hydrochloric acid reflux : Refluxing intermediates (e.g., 6b) with concentrated HCl, followed by crystallization from glacial acetic acid to yield the product .
- Three-component condensation : Combining aryl isothiocyanate, glycine, and aldehyde in AcOH for one-pot synthesis .
Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress .
Advanced: How can synthetic yields be optimized for this compound?
Optimization strategies include:
- Solvent selection : AcOH enhances reactivity due to its polarity and ability to stabilize intermediates .
- Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., as demonstrated for analogous thiohydantoins) .
- Substituent effects : Electron-donating groups on the aldehyde (e.g., hydroxyl) improve electrophilicity, favoring Schiff base formation .
Basic: What analytical techniques are used to characterize this compound?
Key methods include:
- X-ray crystallography : Determines molecular planarity and hydrogen-bonding patterns (e.g., planar vs. non-planar benzylidene rings) .
- Spectroscopy :
- Thermal analysis : TGA/DSC for stability assessment .
Advanced: How do substituent positions (ortho vs. para) influence the crystal structure of benzylidene-thiohydantoin derivatives?
- Ortho substituents (e.g., 2'-chloro in A2) introduce steric hindrance, leading to non-planar geometries (42.3° dihedral angle between aromatic and thiohydantoin rings) and altered hydrogen-bonding networks (N-H···S vs. O-H···O) .
- Para substituents (e.g., 4'-chloro in A1) retain planarity (2.1° dihedral angle) and stabilize N-H···O interactions, influencing packing density .
Basic: What biological activities are associated with this compound derivatives?
Reported activities include:
- Antimicrobial : Against Gram-positive bacteria and fungi .
- Antitumor : Inhibits proliferation in adherent and suspension tumor cell lines (e.g., WST-assay results for fluorenylspirohydantoin derivatives) .
- Enzyme inhibition : Targets aldose reductase and c-di-AMP synthase .
Advanced: How do metal complexes enhance the bioactivity of thiohydantoin derivatives?
- Coordination modes : Thiohydantoins act as S,O-donors , forming stable complexes with Co(II), Ni(II), Cu(II), and Pt(II). Pt(II) complexes with spirothiohydantoins exhibit unique chelation (e.g., bridging or monodentate) .
- Enhanced efficacy : Metal complexes often show lower IC₅₀ values than free ligands due to improved membrane permeability and redox activity .
Basic: What chemical reactions are feasible for this compound?
- Mannich reaction : Forms aminoalkyl derivatives using formaldehyde and amines .
- Alkylation/Esterification : Reacts with alkyl halides or bromoacetate to yield 3-substituted analogs .
- Cyclization : Acetic anhydride converts esters to bicyclic imidazothiazolones .
Advanced: How can computational modeling guide the design of thiohydantoin-based inhibitors?
- DFT studies : Predict optimal geometries, electronic properties (e.g., HOMO-LUMO gaps), and binding affinities .
- Docking simulations : Identify key interactions (e.g., hydrogen bonds with enzyme active sites) for SAR optimization .
Basic: How are biological activities of thiohydantoin derivatives evaluated experimentally?
- In vitro assays :
- Enzyme kinetics : Evaluates inhibitory constants (Kᵢ) using spectrophotometric methods .
Advanced: What strategies resolve contradictions in reported biological data for thiohydantoins?
- Control experiments : Standardize assay conditions (e.g., pH, solvent) to minimize variability .
- Structural validation : Ensure compound purity via X-ray crystallography or HPLC .
- Meta-analysis : Compare datasets across studies to identify substituent-dependent trends .
Table 1: Key Synthetic Methods and Yields
| Method | Conditions | Yield Range | Reference |
|---|---|---|---|
| AcOH/AcONa condensation | Reflux, 6–8 h | 60–75% | |
| HCl reflux | Conc. HCl, 10 min | ~60% | |
| Microwave-assisted | 100°C, 20 min | 85–90%* | |
| *Reported for analogous compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
